N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an ethylsulfonyl group, a tetrahydroquinoline group, a methylisoxazole group, and a carboxamide group . These groups could potentially contribute to the compound’s reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For example, sulfonyl groups can be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The tetrahydroquinoline and methylisoxazole rings likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group is often involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like sulfonyl and carboxamide could impact the compound’s solubility .科学的研究の応用
Synthesis and Biological Activity Exploration
Research has been dedicated to synthesizing and evaluating the biological activities of compounds with structural elements akin to "N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide". Studies such as those by Suen et al. (2006) on sulfamoyl-4-oxoquinoline-3-carboxamides showcase the pursuit of novel agents capable of modulating cellular processes, potentially for therapeutic applications, particularly for conditions like cystic fibrosis. This work emphasizes the design of molecules that correct defective chloride channel gating, a crucial aspect in cystic fibrosis therapy (Suen, Y. F., Robins, L. I., Yang, B., Verkman, A., Nantz, M., & Kurth, M., 2006).
Additionally, Liu et al. (2015) developed 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating potent histone deacetylase (HDAC) inhibitory activity. These compounds, characterized by their sulfonyl and tetrahydroquinoline groups, were explored for their ability to suppress the growth of prostate cancer cells, highlighting the therapeutic potential of structurally related molecules in oncology (Liu, Y.-M., Lee, H.-Y., Chen, C.-H., Lee, C.-H., Wang, L.-T., Pan, S., Lai, M.-J., Yeh, T., & Liou, J., 2015).
Synthetic Methodologies and Chemical Characterization
Research into the synthesis of complex molecules often leads to the development of innovative methodologies that can be applied across various fields of chemistry and pharmacology. For instance, Khaligh's work on the one-pot synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate highlights advancements in catalysis and green chemistry. This research not only provides insights into efficient synthetic routes but also contributes to the broader understanding of sustainable chemical practices (Khaligh, N. G., 2014).
Potential for Drug Development
The exploration of compounds with structural similarities or related functional groups often leads to the identification of novel drug candidates. The work by Zmijewski et al. (2006) on the application of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator exemplifies the intersection of synthetic chemistry and drug metabolism. Such studies are pivotal in drug development, offering a pathway from molecular synthesis to clinical application, thereby enhancing our arsenal against various diseases (Zmijewski, M., Gillespie, T., Jackson, D., Schmidt, D., Yi, P., & Kulanthaivel, P., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-24(21,22)19-8-4-5-12-9-13(6-7-15(12)19)18-16(20)14-10-17-23-11(14)2/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUYHUVWFGUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。